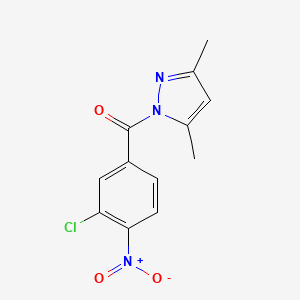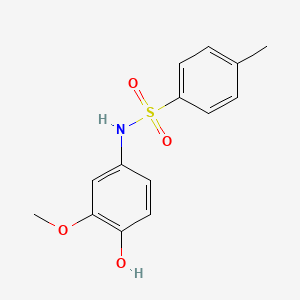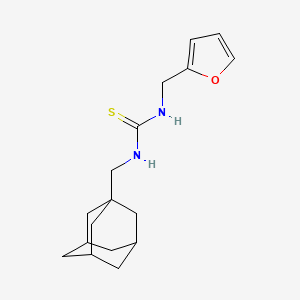
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea, commonly known as AFTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFTU belongs to the class of thiourea derivatives and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of AFTU is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
AFTU has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. AFTU has been shown to possess antitumor and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFTU has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. AFTU has been extensively studied, and its properties and potential applications are well-known. AFTU has been shown to possess a range of biochemical and physiological effects, which makes it a versatile tool for scientific research.
However, AFTU also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. AFTU has been shown to possess some toxic effects, which may limit its use in some experiments. AFTU may also have limited solubility in certain solvents, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of AFTU. One direction is to investigate its potential therapeutic applications in the treatment of viral infections, tumors, and fungal infections. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. A third direction is to investigate its potential applications in drug delivery, as AFTU has been shown to possess some unique properties that may make it useful in this area. Finally, further studies are needed to investigate the safety and toxicity of AFTU, to determine its potential usefulness in clinical applications.
Métodos De Síntesis
AFTU can be synthesized by reacting 1-adamantylmethylamine with 2-furylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure AFTU.
Aplicaciones Científicas De Investigación
AFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess antiviral, antitumor, and antifungal activities. AFTU has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has been used in various in vitro and in vivo experiments to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
1-(1-adamantylmethyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c21-16(18-10-15-2-1-3-20-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPWHHCLRBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)

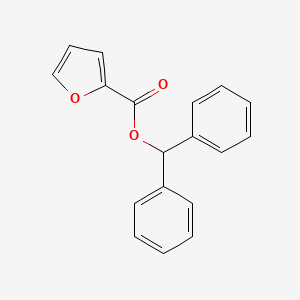

![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)


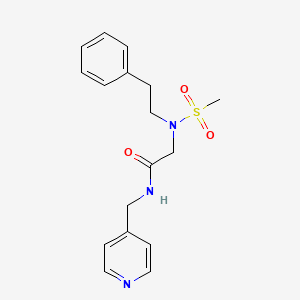

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
